MCH‑1 Binding Affinity: 2‑Chloro‑4‑methyl Aniline vs. 4‑Chloro Analog
In a patent‑reported MCH‑1 radioligand displacement assay ([¹²⁵I]‑MCH, human recombinant receptor), a close structural analog bearing a 2‑chloro‑4‑methylaniline substituent (identical to the target compound’s substitution pattern) displayed a Ki of 12 nM, whereas the corresponding 4‑chloro analog (lacking the ortho‑chloro and para‑methyl groups) showed a Ki of 280 nM [1]. This 23‑fold loss of affinity underscores the critical role of the ortho‑chloro/para‑methyl motif for high‑potency MCH‑1 engagement.
| Evidence Dimension | MCH‑1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 12 nM (inferred from analog with identical aniline substitution; exact compound not separately reported) |
| Comparator Or Baseline | 4‑chloro analog: Ki = 280 nM |
| Quantified Difference | 23‑fold lower affinity for the 4‑chloro comparator |
| Conditions | [¹²⁵I]‑MCH competition binding, human MCH‑1 receptor expressed in CHO cell membranes |
Why This Matters
Procuring a generic pyrazinone without the 2‑chloro‑4‑methyl pattern could yield a compound with >20‑fold weaker target engagement, severely limiting its utility as an MCH‑1 probe or lead.
- [1] Janssen Pharmaceutica NV. Substituted pyrazinone melanin concentrating hormone receptor‑1 antagonists and methods. US Patent 8067420 B2, 2011. Table 1, compounds 12 and 27. View Source
